3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-(4-Fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo-purine core with distinct substituents:
- Position 8: 4-Methoxyphenyl group, contributing to electronic modulation and metabolic stability.
- Positions 1 and 7: Methyl groups, reducing steric hindrance and improving pharmacokinetic properties.
This compound belongs to a broader class of imidazo[2,1-f]purine-2,4-diones studied for their affinity toward serotonin receptors (e.g., 5-HT1A) and phosphodiesterases (PDEs), with implications in antidepressant and anti-inflammatory therapies .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c1-14-12-27-19-20(25-22(27)29(14)17-8-10-18(32-3)11-9-17)26(2)23(31)28(21(19)30)13-15-4-6-16(24)7-5-15/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWCTUCISWDMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazo[2,1-f]purine and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological targets and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorobenzyl group : Enhances lipophilicity and may influence receptor binding.
- Methoxyphenyl group : Potentially contributes to anti-inflammatory and analgesic properties.
- Imidazopyridine core : Known for various biological activities including anti-cancer and anti-inflammatory effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Serotonin Receptor Modulation :
- Phosphodiesterase Inhibition :
- Anxiolytic Effects :
Case Study 1: Antidepressant Activity
In a study focusing on the antidepressant properties of similar compounds within the imidazo[2,1-f]purine class, researchers synthesized various derivatives and assessed their activity through receptor binding assays. The compound showed significant binding affinity for both 5-HT1A and 5-HT7 receptors, correlating with a reduction in depressive-like behaviors in animal models .
Case Study 2: Inhibition of Phosphodiesterases
Another research effort evaluated the inhibition of PDEs by this compound. It was found to selectively inhibit PDE4B with an IC50 value indicative of moderate potency. This inhibition was linked to enhanced cognitive functions in rodent models, suggesting potential applications in treating cognitive deficits associated with depression .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ in substituent positions, electronic profiles, and biological activities. Below is a detailed comparison:
Structural Analogs and Modifications
Pharmacological and Functional Differences
- In contrast, piperazinylalkyl derivatives (e.g., Compound 5) exhibit stronger 5-HT1A binding but higher risk of off-target effects (e.g., α1-adrenolytic activity) . Fluorine position matters: 2-fluorobenzyl (Compound 2) reduces 5-HT1A agonism compared to 4-fluorobenzyl .
PDE Inhibition :
Metabolic Stability :
Structure-Activity Relationship (SAR) Insights
- Position 3 : Fluorinated benzyl groups enhance blood-brain barrier penetration. 4-Fluorine (target) optimizes lipophilicity without excessive steric bulk .
- Position 8 : Methoxy at para position (4-methoxy) maximizes electron donation, improving receptor interactions vs. meta (3-methoxy) or ortho (2-methoxy) .
- Methyl Substitutions : Methyl at positions 1 and 7 reduces metabolic oxidation, prolonging half-life compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
